molecular formula C23H23N3O B409404 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine CAS No. 325779-59-7

1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine

Cat. No. B409404
CAS RN: 325779-59-7
M. Wt: 357.4g/mol
InChI Key: BWGMZIBVLUMQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Pyridyl)piperazine is a piperazine derivative . It belongs to a class of selective α2-adrenoceptor antagonists and shows sympatholytic activity . It’s also a metabolite of Azaperone .


Synthesis Analysis

Pyridinium salts, which include 1-(2-Pyridyl)piperazine, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Molecular Structure Analysis

The molecular formula of 1-(2-Pyridyl)piperazine is C9H13N3 . The InChI Key is GZRKXKUVVPSREJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyridinium salts, including 1-(2-Pyridyl)piperazine, have been highlighted in terms of their synthetic routes and reactivity .


Physical And Chemical Properties Analysis

1-(2-Pyridyl)piperazine is a liquid at room temperature . It has a refractive index of 1.595 , a boiling point of 120-122 °C/2 mmHg , and a density of 1.072 g/mL at 25 °C .

Scientific Research Applications

Determination of Isocyanates in Air

This compound may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . Isocyanates are a family of highly reactive, low molecular weight chemicals, widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials .

Fluorometric Determination of Airborne Diisocyanates

1-(2-Pyridyl)piperazine can also be used as a reagent for the fluorometric determination of airborne diisocyanates . Diisocyanates are a group of low molecular weight aromatic and aliphatic compounds, which have two isocyanate groups (-NCO). They are widely used in the manufacture of flexible and rigid foams, and in the production of paints, varnishes, and elastomers .

α2-Adrenoceptor Antagonist

This compound belongs to a class of selective α2-adrenoceptor antagonists . α2-Adrenergic receptors are a type of adrenergic receptor that includes three subtypes: α2A, α2B, and α2C. These receptors have a critical role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Metabolite of Azaperone

1-(2-Pyridyl)piperazine is also a metabolite of Azaperone . Azaperone is a pyridinylpiperazine and butyrophenone agent that is used in veterinary medicine to prevent aggression and fighting among pigs during transportation to the slaughterhouse .

Interaction with Noradrenergic Systems

There is pharmacological evidence for the involvement of 1-(2-pyridinyl)-piperazine in the interaction of buspirone or gepirone with noradrenergic systems . This suggests that 1-(2-pyridinyl)-piperazine could be responsible for some of the apparent noradrenergic effects of buspirone and gepirone .

Safety and Hazards

1-(2-Pyridyl)piperazine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation .

Future Directions

1-(2-Pyridyl)piperazine may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It may also be employed as a reagent for the fluorometric determination of airborne diisocyanates .

Mechanism of Action

Target of Action

The primary target of 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine is the α2-adrenoceptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine acts as a selective antagonist at the α2-adrenoceptor . By blocking these receptors, it inhibits the negative feedback mechanism that normally inhibits the release of norepinephrine. This results in an increase in the release of norepinephrine and an overall increase in sympathetic activity .

Biochemical Pathways

The increased release of norepinephrine stimulates the adrenergic receptors, leading to a series of reactions in the adrenergic signal transduction pathway. This can result in various physiological effects, such as increased heart rate and blood pressure .

Pharmacokinetics

It is known to be soluble in chloroform and methanol , which suggests that it may have good bioavailability

Result of Action

The overall effect of 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine’s action is an increase in sympathetic activity. This can lead to various physiological effects, such as increased heart rate and blood pressure . It also shows sympatholytic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine. For instance, it is air sensitive and should be stored away from air and oxidizing agents . It is also incompatible with carbon dioxide, strong acids, acid chlorides, and acid anhydrides .

properties

IUPAC Name

2,2-diphenyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c27-23(26-17-15-25(16-18-26)21-13-7-8-14-24-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGMZIBVLUMQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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